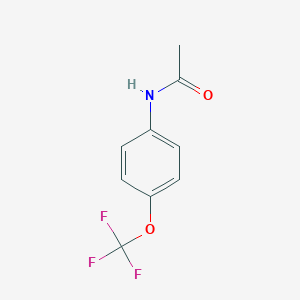

4'-(Trifluoromethoxy)acetanilide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRLAETWHFRNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169643 | |

| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-06-0 | |

| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetanisidide, alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Trifluoromethoxy)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-(Trifluoromethoxy)acetanilide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

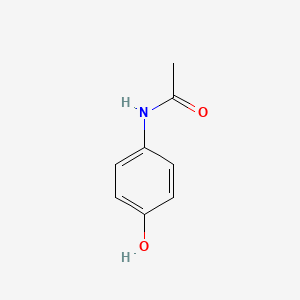

This technical guide provides a comprehensive overview of 4'-(Trifluoromethoxy)acetanilide (CAS No. 1737-06-0), a key fluorinated building block in medicinal chemistry. The trifluoromethoxy group imparts unique physicochemical properties to parent molecules, including enhanced lipophilicity and metabolic stability, making it a valuable moiety in the design of novel therapeutics.[1][2] This guide details the synthesis of this compound from its precursor, 4-(Trifluoromethoxy)aniline, through a robust acetylation protocol. It provides a thorough characterization of the compound, including its key physical and spectral properties. Furthermore, this document explores the critical role of this compound and its derivatives as intermediates in the synthesis of bioactive molecules and drug candidates, offering insights into its application in modern drug discovery.

Introduction: The Significance of the Trifluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF3) group has gained significant traction due to the unique combination of properties it confers upon a molecule. The -OCF3 group is a powerful electron-withdrawing substituent that offers several advantages when incorporated into organic molecules, making trifluoromethoxy aniline derivatives highly sought-after intermediates.[3]

Key advantages of the trifluoromethoxy group include:

-

Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's ability to dissolve in fats and lipids. This improved lipophilicity can enhance cell membrane penetration and oral bioavailability of pharmaceutical compounds.[3]

-

Metabolic Stability: The trifluoromethoxy group is generally resistant to metabolic breakdown, leading to a longer half-life for drugs and increased persistence for agrochemicals.[3]

-

Modulation of Electronic Properties: Its strong electron-withdrawing nature can alter the reactivity and physical properties of the parent molecule, which can be leveraged to fine-tune binding affinities and efficacy.[3]

-

Bioisosteric Replacement: The trifluoromethoxy group can sometimes serve as a bioisostere for other functional groups, allowing for the optimization of molecular properties without drastically altering the molecule's shape.[3]

This compound serves as a crucial building block that carries these beneficial properties, making it an invaluable intermediate for the synthesis of complex and pharmacologically active molecules.[1][2]

Physicochemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 1737-06-0 | |

| Molecular Formula | C9H8F3NO2 | |

| Molecular Weight | 219.16 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 115-117 °C | |

| Boiling Point | 296.8±40.0 °C (Predicted) | |

| Density | 1.345±0.06 g/cm³ (Predicted) | |

| IUPAC Name | N-(4-(trifluoromethoxy)phenyl)acetamide |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its precursor, 4-(Trifluoromethoxy)aniline. This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, most commonly acetic anhydride.[3][4][5]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-(Trifluoromethoxy)aniline attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group to yield the stable amide product, this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a standard procedure for the acetylation of anilines and can be adapted for the synthesis of this compound.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Distilled water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter flask

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethoxy)aniline in a minimal amount of glacial acetic acid.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Attach a reflux condenser to the flask and heat the reaction mixture gently using a heating mantle or oil bath for approximately 15-20 minutes to ensure the reaction goes to completion.[5]

-

After the reaction is complete, carefully pour the hot mixture into a beaker containing ice-cold water with constant stirring. This will cause the crude this compound to precipitate out of the solution.[3][5]

-

Stir the mixture vigorously to hydrolyze any excess acetic anhydride.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any remaining acetic acid and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure, crystalline this compound.[4]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H proton of the amide, and the methyl protons of the acetyl group.

-

13C NMR: The carbon NMR spectrum will display distinct peaks for the carbons in the aromatic ring, the carbonyl carbon of the amide, and the methyl carbon.

-

19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -OCF3 group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

-

Melting Point Analysis: The melting point of the purified product should be sharp and consistent with the literature value (115-117 °C). [cite: ChemicalBook]

Applications in Drug Discovery and Development

This compound and its precursor, 4-(Trifluoromethoxy)aniline, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the trifluoromethoxy group often leads to drug candidates with improved pharmacokinetic profiles, including enhanced potency and metabolic stability.[2]

While specific examples of blockbuster drugs directly synthesized from this compound are not prominently in the public domain, the utility of the 4-(trifluoromethoxy)phenyl moiety is well-established in medicinal chemistry. For instance, this structural motif is found in various compounds investigated for a range of therapeutic areas, including treatments for neurological disorders.[2]

The general workflow for utilizing this compound as a building block in drug synthesis is outlined below:

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a fundamentally important intermediate in the field of medicinal chemistry. Its synthesis is straightforward, and its unique physicochemical properties, imparted by the trifluoromethoxy group, make it a valuable building block for the development of novel pharmaceuticals. This guide provides researchers and drug development professionals with the essential technical information required to effectively synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from [Link]

-

Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Retrieved from [Link]

- The Organic Chemistry Tutor. (2021, April 13). acetylation aniline [Video]. YouTube. Retrieved from [https://www.youtube.

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Retrieved from [Link]

- Pazenok, S., Leroux, F., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875–885.

-

The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Weight Determination of 4'-(Trifluoromethoxy)acetanilide

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the determination of the molecular weight of 4'-(Trifluoromethoxy)acetanilide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of the principles and practical applications of modern analytical techniques.

Introduction: The Critical Role of Molecular Weight in Drug Discovery

In the realm of pharmaceutical and chemical research, the molecular weight of a compound is a fundamental physical property that underpins its identity, purity, and stoichiometric relationships in chemical reactions. For a compound like this compound, a derivative of acetanilide with potential applications as a building block in medicinal chemistry, precise determination of its molecular weight is a non-negotiable prerequisite for any further investigation. An accurate molecular weight confirms the elemental composition and structural integrity of the synthesized molecule, ensuring that subsequent biological and toxicological studies are conducted on the correct chemical entity.

Theoretical Molecular Weight of this compound

The molecular formula for this compound is C9H8F3NO2.[1][2][3] The theoretical molecular weight is calculated by summing the atomic weights of each constituent atom.

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Fluorine (F) | 3 | 18.998 | 56.994 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 219.162 |

Based on this, the monoisotopic mass is approximately 219.0507 g/mol , and the average molecular weight is approximately 219.16 g/mol .[1][2]

Experimental Determination of Molecular Weight: A Multi-faceted Approach

While theoretical calculation provides a precise expected value, experimental verification is imperative to confirm the identity and purity of a synthesized compound. A combination of analytical techniques is often employed to provide orthogonal data, thereby increasing the confidence in the assigned structure and molecular weight.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] It is the most direct and accurate method for determining the molecular weight of small molecules.[4]

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

The mass spectrum of this compound is expected to show a prominent molecular ion peak at an m/z value corresponding to its molecular weight (approximately 219). The high-resolution mass spectrum would allow for the determination of the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns observed in the spectrum can provide further structural elucidation.

Caption: Mass Spectrometry Workflow for Molecular Weight Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Verification

While not a direct measure of molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, thereby confirming its structure and, by extension, its molecular formula and weight. Both ¹H and ¹³C NMR are invaluable.

-

Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern will influence the splitting patterns.

-

Amide Proton: A broad singlet corresponding to the N-H proton will be observed, with its chemical shift being solvent-dependent.

-

Methyl Protons: A sharp singlet for the acetyl methyl group (CH₃) will be present in the upfield region (around 2.2 ppm).

The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the aromatic ring, and the methyl carbon. The carbon attached to the trifluoromethoxy group will exhibit coupling with the fluorine atoms.

The consistency of the observed NMR spectra with the proposed structure of this compound provides strong evidence for its identity and, therefore, its molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretch: Around 3300 cm⁻¹

-

C=O stretch (amide I): Around 1670 cm⁻¹

-

N-H bend (amide II): Around 1550 cm⁻¹

-

C-O-C stretch (ether): Around 1250-1050 cm⁻¹

-

C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹

The presence of these characteristic peaks confirms the presence of the key functional groups, which is consistent with the structure of this compound.

Caption: Logical Flow of Analytical Verification.

Conclusion: An Integrated and Self-Validating Approach

The determination of the molecular weight of this compound is a cornerstone of its chemical characterization. While the theoretical molecular weight is a straightforward calculation based on its molecular formula (C9H8F3NO2), experimental verification through a suite of orthogonal analytical techniques is essential for scientific rigor. Mass spectrometry provides a direct and precise measurement of the molecular weight, while NMR and FTIR spectroscopy offer invaluable structural confirmation. This integrated approach creates a self-validating system, ensuring the identity and purity of the compound for its intended applications in research and development. The convergence of data from these distinct methodologies provides the high degree of confidence required in the scientific and drug development communities.

References

-

Impact Analytical. Molecular Weight Determination. .

-

ChemicalBook. This compound | 1737-06-0.

-

Aragen Bioscience. Molecular weight Determination.

-

Jordi Labs. How to Conduct Molecular Weight Analysis.

-

Tugnait, M., et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-85.

-

Fisher Scientific. 4'-(Trifluoromethyl)acetanilide, 98+%.

-

Thermo Scientific Chemicals. 4'-(Trifluoromethyl)acetanilide, 98+% 5 g.

-

Chemistry LibreTexts. 2.2: Molecular Weight Determination.

-

Fiveable. Methods for determining molecular weight.

-

NIST. Acetanilide, 4'-fluoro-.

-

Echemi. This compound | 1737-06-0, 4'.

-

Cheméo. Chemical Properties of Acetanilide, 4'-fluoro- (CAS 351-83-7).

-

NIST. Acetanilide, 4'-fluoro- Mass Spectrum.

-

An article on the synthesis and properties of 4-(Trifluoromethoxy)aniline. Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

An article on the NMR of acetanilide. NMR of acetanilide.

-

Zhang, L. L., et al. (2012). [Raman, FTIR spectra and normal mode analysis of acetanilide]. Guang pu xue yu guang pu fen xi = Guang pu, 32(10), 2706–2709.

-

ChemicalBook. 3-(TRIFLUOROMETHYL)ACETANILIDE(351-36-0) 1H NMR spectrum.

-

Guidechem. How is 4-(Trifluoromethoxy)aniline synthesized?.

-

ChemicalBook. Acetanilide(103-84-4) IR Spectrum.

-

SpectraBase. 4'-Fluoroacetanilide - Optional[FTIR] - Spectrum.

-

ChemicalBook. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum.

-

Oakwood Chemical. This compound.

-

Sigma-Aldrich. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR.

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide.

-

ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.

-

Clearsynth. 4'-(Trifluoromethyl)acetanilide.

-

NC.gov. Results.

-

NIST. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-.

-

SpectraBase. Acetanilide - Optional[FTIR] - Spectrum.

-

Sionkowska, A., et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Materials (Basel, Switzerland), 12(18), 2966.

Sources

Introduction: The Significance of the Trifluoromethoxy Moiety

An In-Depth Technical Guide to the Chemical Properties and Applications of 4'-(Trifluoromethoxy)acetanilide

This compound is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries. Its structure, featuring an acetanilide core substituted with a trifluoromethoxy (-OCF₃) group at the para-position, imparts a unique combination of properties that make it a valuable synthetic intermediate. The trifluoromethoxy group is a powerful modulator of molecular characteristics; it is highly lipophilic, metabolically stable, and strongly electron-withdrawing. These attributes are highly sought after in drug discovery and agrochemical design, as they can enhance a molecule's bioavailability, binding affinity, and resistance to oxidative degradation.[1][2] This guide provides a detailed examination of the core chemical properties, synthesis, reactivity, and applications of this compound for professionals in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| CAS Number | 1737-06-0 | [3][4] |

| Molecular Formula | C₉H₈F₃NO₂ | [5] |

| Molecular Weight | 219.16 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 114-117 °C | [1] |

| IUPAC Name | N-[4-(trifluoromethoxy)phenyl]acetamide | |

| SMILES | CC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |

| Solubility | Soluble in various organic solvents | [6] |

Synthesis of this compound

The most direct and common synthesis of this compound is through the N-acetylation of its corresponding aniline precursor, 4-(trifluoromethoxy)aniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.

Causality of Experimental Design

The chosen synthetic route leverages the high nucleophilicity of the primary amine on the 4-(trifluoromethoxy)aniline starting material. Acetic anhydride is selected as the acetylating agent due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The use of a base is often optional but can be employed to neutralize the acetic acid formed, driving the reaction to completion. The solvent, typically a polar aprotic solvent or even the reaction mixture itself, is chosen to ensure the solubility of the reactants.

Experimental Protocol: N-Acetylation of 4-(Trifluoromethoxy)aniline

Materials:

-

4-(Trifluoromethoxy)aniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent, optional)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Reaction flask and condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-(trifluoromethoxy)aniline in a minimal amount of glacial acetic acid.

-

Addition of Acetylating Agent: Cool the flask in an ice bath. Slowly add 1.1 equivalents of acetic anhydride to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold water while stirring. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

-

Drying: The purified product can be dried in a vacuum oven. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands are expected around 3300 cm⁻¹ for the N-H stretch of the secondary amide, a strong peak around 1670 cm⁻¹ for the C=O (Amide I band) stretch, and strong, broad absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O and C-F stretches of the trifluoromethoxy group.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show distinct signals corresponding to each type of proton. A singlet around 2.2 ppm for the methyl (CH₃) protons, two doublets in the aromatic region (approximately 7.0-7.7 ppm) for the para-substituted benzene ring protons, and a broad singlet further downfield (typically >8.0 ppm) for the amide (NH) proton.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (219.16).

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the amide linkage and the substituted aromatic ring.

Amide Hydrolysis

The amide bond, while stable, can be cleaved under forcing acidic or basic conditions. This hydrolysis reaction regenerates the starting amine, 4-(trifluoromethoxy)aniline, and produces acetic acid (or its carboxylate salt), which is a key step in multi-step syntheses where the amine needs to be temporarily protected.[8]

Reaction Scheme: Acid-Catalyzed Hydrolysis N-[4-(trifluoromethoxy)phenyl]acetamide + H₂O + H⁺ → 4-(trifluoromethoxy)aniline + CH₃COOH

Role as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile building block.[1]

-

Pharmaceuticals: It is a key intermediate in the synthesis of fluorinated compounds designed as active pharmaceutical ingredients (APIs). The trifluoromethoxy group is known to improve metabolic stability and lipophilicity, which are crucial for drug efficacy, particularly for agents targeting the central nervous system or inflammatory pathways.[1][6]

-

Agrochemicals: In the agrochemical sector, this compound is used to create active ingredients for crop protection agents like herbicides and fungicides.[6] The enhanced stability and lipophilicity conferred by the -OCF₃ group can lead to products with better absorption profiles and prolonged activity in the field.[1]

Logical Framework for Application

Caption: Relationship between properties, outcomes, and applications.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as toxic if swallowed, and it causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Handling: Use only in a well-ventilated area or outdoors.[4] Wear protective gloves, clothing, and eye/face protection.[4] Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a dry, cool, and well-ventilated place.[9] Keep the container tightly closed and reseal carefully after opening to prevent leakage.[4]

References

-

Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline . Medium. [Link]

-

4-(Trifluoromethoxy)Acetanilide . MySkinRecipes. [Link]

-

This compound . Oakwood Chemical. [Link]

-

Provide the IR spectrum of acetanilide . Brainly.com. [Link]

-

Hydrolysis of Acetanilide: Mechanism & Explanation . Study.com. [Link]

Sources

- 1. 4-(Trifluoromethoxy)Acetanilide [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1737-06-0 [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. This compound [oakwoodchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. brainly.com [brainly.com]

- 8. study.com [study.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Guide to the Structural Elucidation of 4'-(Trifluoromethoxy)acetanilide

Foreword: The Analytical Imperative

In the landscape of pharmaceutical and materials science, the trifluoromethoxy (-OCF₃) group is a privileged substituent. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability and membrane permeability of bioactive molecules.[1][2][3] 4'-(Trifluoromethoxy)acetanilide serves as a key intermediate and a model compound embodying these characteristics. The unequivocal confirmation of its molecular structure is not merely an academic exercise; it is a foundational requirement for quality control, reaction optimization, and regulatory compliance. This guide provides an in-depth, methodology-focused exploration of the analytical techniques required to comprehensively elucidate the structure of this compound, moving from initial functional group identification to the definitive three-dimensional arrangement in the solid state.

Foundational Characterization: Identity and Purity

Before delving into complex spectroscopic analysis, foundational data must be established. This initial step ensures the identity and purity of the analyte, which is critical for the correct interpretation of subsequent data.

Molecular Identity:

-

IUPAC Name: N-[4-(trifluoromethoxy)phenyl]acetamide

A primary assessment of purity is often conducted via melting point analysis. A sharp melting point range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities that disrupt the crystal lattice.[7][8]

| Property | Expected Value | Significance |

| Melting Point | ~149-155 °C | A narrow range within this window indicates high purity. |

| Appearance | White crystalline solid | Confirms physical state and absence of colored impurities. |

The Workflow of Structural Confirmation: A Multi-Technique Approach

The elucidation of a molecular structure is a process of assembling evidence from multiple, complementary analytical techniques. Each method provides a unique piece of the puzzle. The data from these techniques must be self-consistent and corroborative to build an unassailable structural assignment.

Caption: Logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the elemental composition. Fragmentation patterns offer clues about the molecule's substructures.

Experimental Protocol (Electron Ionization - EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the analyte in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in a high vacuum, causing ionization and fragmentation.

-

Analysis: Accelerate the resulting ions and separate them based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Record the abundance of each ion to generate a mass spectrum.

Data Interpretation

The mass spectrum provides the most direct evidence of the compound's molecular weight.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 219.05 | The molecular ion peak, confirming the molecular weight of C₉H₈F₃NO₂. |

| [M - CH₂CO]⁺ | 177.04 | Loss of a neutral ketene molecule, a characteristic fragmentation of acetanilides. |

| [CH₃CO]⁺ | 43.02 | Acylium ion, confirming the presence of the acetyl group. |

| [M - OCF₃]⁺ | 134.06 | Loss of the trifluoromethoxy radical, though less common. |

The presence of the molecular ion at m/z 219 is the primary confirmation. High-resolution MS (HRMS) would further validate the elemental formula by providing a mass measurement accurate to several decimal places.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative functional group analysis.[9][10][11]

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument signals.

-

Sample Application: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000–400 cm⁻¹) and record the spectrum.

Data Interpretation

The IR spectrum confirms the presence of the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 | N-H Stretch | Amide N-H bond |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Methyl (CH₃) group |

| ~1670 | C=O Stretch (Amide I) | Carbonyl of the acetamide group |

| ~1600, ~1500 | C=C Stretch | Aromatic ring |

| ~1540 | N-H Bend (Amide II) | Coupled N-H bend and C-N stretch |

| ~1250-1150 | C-O & C-F Stretches | Strong, complex bands characteristic of the -OCF₃ group. |

The combination of a sharp N-H stretch, a strong amide I carbonyl peak, and intense absorptions in the C-F/C-O region provides compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F). When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at specific frequencies. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals reveal detailed information about the chemical environment, connectivity, and number of each type of nucleus.[12][13][14]

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing for its observation.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing, baseline correction, and referencing (typically to residual solvent signals or TMS) are performed.

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The proton NMR spectrum reveals the precise arrangement of hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.2 | Singlet | 1H | NH | The amide proton is deshielded and typically appears as a broad or sharp singlet. |

| ~7.65 | Doublet | 2H | Ar-H (ortho to NH) | These protons are part of an AA'BB' system, appearing as a doublet due to coupling with the adjacent protons. |

| ~7.25 | Doublet | 2H | Ar-H (ortho to OCF₃) | The second part of the AA'BB' system, shifted by the electronic effect of the -OCF₃ group. |

| ~2.05 | Singlet | 3H | CH ₃ | The methyl protons are magnetically equivalent and show no coupling, hence a singlet. |

¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)

The carbon NMR spectrum maps the carbon backbone.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~169 | C =O | The carbonyl carbon is significantly deshielded. |

| ~145 | Ar-C -O | Aromatic carbon attached to the electron-withdrawing -OCF₃ group. |

| ~138 | Ar-C -N | Aromatic carbon attached to the nitrogen. |

| ~122 | Ar-C H | Aromatic methine carbons. |

| ~120 (quartet) | OC F₃ | The carbon of the trifluoromethoxy group is split into a quartet by coupling to the three fluorine atoms. |

| ~119 | Ar-C H | Aromatic methine carbons. |

| ~24 | C H₃ | The aliphatic methyl carbon. |

¹⁹F NMR Data Interpretation

This experiment is a direct and unambiguous probe for the trifluoromethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|

| ~ -58 | Singlet | OCF₃ | The three fluorine atoms are chemically equivalent and are not coupled to any nearby protons, resulting in a single, sharp peak at a characteristic chemical shift for the -OCF₃ group.[15] |

X-ray Crystallography: The Definitive 3D Structure

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.[16][17]

Experimental Workflow

This workflow is a highly specialized process requiring expertise and specific instrumentation.

Caption: The experimental workflow for single-crystal X-ray crystallography.

Data Interpretation

The output of a successful crystallographic experiment is a definitive 3D model of the molecule. This provides:

-

Unambiguous Connectivity: Confirms the bonding arrangement deduced from NMR.

-

Precise Bond Lengths and Angles: Allows for detailed analysis of molecular geometry. For example, the C-O-C bond angle of the trifluoromethoxy group and the planarity of the amide linkage can be precisely determined.

-

Conformation: Reveals the preferred rotational arrangement (torsion angles) of the functional groups in the solid state.

-

Intermolecular Interactions: Shows how molecules pack in the crystal lattice, revealing hydrogen bonding (e.g., between the N-H of one molecule and the C=O of another) and other non-covalent interactions.

Conclusion: A Synthesis of Evidence

References

-

Tugnait, M., Lenz, E. M., Phillips, P., Hofmann, M., Spraul, M., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875–885. Available at: [Link]

-

Ettaleb, S. (2016). Acetanilide Structure and. Scribd. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetanilide, 4'-fluoro- (CAS 351-83-7). Retrieved from [Link]

-

NIST. (n.d.). Acetanilide, 4'-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018). Acetanilide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem. Retrieved from [Link]

-

Autechem. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]

-

NIST. (n.d.). Acetanilide, 4'-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. Retrieved from [Link]

-

California State University, Dominguez Hills. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. Retrieved from [Link]

-

Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Eichele, K. (n.d.). NMR of Acetanilide. Retrieved from [Link]

-

Eichele, K. (2020). NMR of acetanilide. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Retrieved from [Link]

-

NIST. (n.d.). Acetanilide, 2',4',5'-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Retrieved from [Link]

-

University of the West Indies. (n.d.). CHEM 3030 Introduction to X-ray Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of CLMPDI and BPCLDI. Retrieved from [Link]

-

IS NIR Spectra. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Acetanilide, 4'-hydroxy-n-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Aerosol and Air Quality Research. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Expression, crystallization and preliminary X-ray crystallographic analyses of two N-terminal acetyltransferase-related proteins from Thermoplasma acidophilum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1737-06-0 [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. scbt.com [scbt.com]

- 7. scribd.com [scribd.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 10. Acetanilide, 2',4',5'-trifluoro- [webbook.nist.gov]

- 11. Acetanilide, 4'-hydroxy-n-methyl- [webbook.nist.gov]

- 12. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR of Acetanilide - Homepage Klaus [k-eichele.de]

- 14. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. yorku.ca [yorku.ca]

4'-(Trifluoromethoxy)acetanilide starting materials

A Technical Guide to the Synthesis of 4'-(Trifluoromethoxy)acetanilide: Starting Materials and Synthetic Strategies

Abstract

This technical guide provides an in-depth analysis of the synthesis of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries. The document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the primary starting materials, synthetic pathways, and underlying chemical principles. We will explore the nuances of the acetylation of 4-(trifluoromethoxy)aniline, comparing common acetylating agents, and providing detailed, field-proven experimental protocols. The guide emphasizes mechanistic understanding, process optimization, and safety considerations, grounded in authoritative scientific literature.

Introduction

This compound, also known as N-[4-(trifluoromethoxy)phenyl]acetamide, is a key building block in organic synthesis.[1] Its structural significance lies in the presence of the trifluoromethoxy group (-OCF3), which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2] This makes it a valuable precursor for a range of biologically active compounds, including pharmaceuticals and pesticides.[3] This guide will provide a detailed exploration of the synthesis of this important compound, with a focus on the selection of starting materials and the optimization of reaction conditions.

Chapter 1: The Core Precursor: 4-(Trifluoromethoxy)aniline

The primary starting material for the synthesis of this compound is 4-(Trifluoromethoxy)aniline. The properties and purity of this precursor are critical for achieving a high yield and quality of the final product.

1.1 Properties and Significance

4-(Trifluoromethoxy)aniline is a substituted aniline that serves as a versatile intermediate.[4] The trifluoromethoxy group at the para position significantly influences the electronic properties of the aromatic ring and the basicity of the amino group.

| Property | Value |

| CAS Number | 461-82-5 |

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.12 g/mol |

| Boiling Point | 83 °C |

| Density | 1.31 g/cm³ |

| Appearance | Liquid |

Data sourced from Biosynth and Sigma-Aldrich.

1.2 Synthesis of 4-(Trifluoromethoxy)aniline

While commercially available, understanding the synthesis of 4-(trifluoromethoxy)aniline provides valuable context. Common industrial methods include the reduction of 4-nitrotrifluoromethoxybenzene or high-pressure ammonolysis of 4-chlorotrifluoromethoxybenzene.[2] A notable synthesis involves the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide, which can achieve a high yield of 98.2%.[2][4]

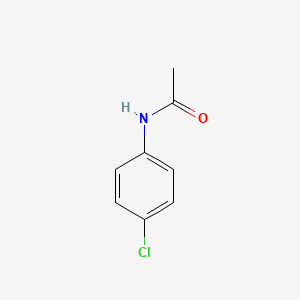

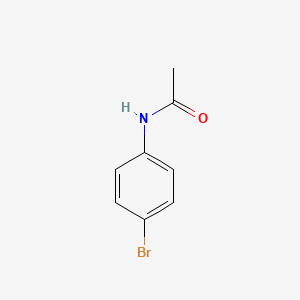

Chapter 2: The Acetylation Reaction: Key Strategies and Mechanistic Insights

The core transformation in the synthesis of this compound is the acetylation of the primary amino group of 4-(trifluoromethoxy)aniline. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent. The two most common and effective acetylating agents are acetic anhydride and acetyl chloride.[5][6]

2.1 Acetylation using Acetic Anhydride

Acetic anhydride is a widely used, efficient, and easily handled reagent for the acetylation of amines.[5]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.[7]

Caption: Mechanism of Amine Acetylation with Acetic Anhydride.

Experimental Protocol: A general procedure for the acetylation of anilines with acetic anhydride can be adapted for 4-(trifluoromethoxy)aniline.[8]

-

Dissolve 1 equivalent of 4-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid or water.

-

Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution with stirring. The reaction is often exothermic.[9]

-

In aqueous solutions, a buffer such as sodium acetate is added to neutralize the acetic acid byproduct and drive the reaction to completion.[8][10]

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion.

-

The product, this compound, often precipitates from the reaction mixture upon cooling or addition of water.

-

The solid product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

2.2 Acetylation using Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used for less reactive amines.[6]

Mechanism: The mechanism is similar to that with acetic anhydride, involving a nucleophilic attack by the amine on the highly electrophilic carbonyl carbon of acetyl chloride. The chloride ion is an excellent leaving group, and the reaction proceeds rapidly. A base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[10][11]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. Acetyl Chloride [commonorganicchemistry.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. ias.ac.in [ias.ac.in]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to N-[4-(trifluoromethoxy)phenyl]acetamide

This guide provides a comprehensive technical overview of N-[4-(trifluoromethoxy)phenyl]acetamide, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, spectral characterization, and potential applications, underpinned by established scientific principles and methodologies.

Chemical Identity and Nomenclature

The compound commonly referred to as 4'-(Trifluoromethoxy)acetanilide is systematically named N-[4-(trifluoromethoxy)phenyl]acetamide according to IUPAC nomenclature. This name accurately describes the molecular structure, which consists of an acetamide group bonded to the nitrogen atom of a 4-(trifluoromethoxy)aniline moiety.

Key Identifiers:

-

IUPAC Name: N-[4-(trifluoromethoxy)phenyl]acetamide

-

Synonyms: this compound, 4-(Trifluoromethoxy)acetanilide

-

CAS Number: 1737-06-0

-

Molecular Formula: C₉H₈F₃NO₂

-

Molecular Weight: 219.16 g/mol

-

InChI Key: QQRLAETWHFRNQH-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

Precise experimental data for N-[4-(trifluoromethoxy)phenyl]acetamide is not extensively documented in publicly available literature. However, we can infer its properties with a high degree of confidence by comparing it with its close structural analog, N-[4-(trifluoromethyl)phenyl]acetamide. The primary difference lies in the electronic nature of the para-substituent: a trifluoromethoxy (-OCF₃) group versus a trifluoromethyl (-CF₃) group. The oxygen atom in the -OCF₃ group introduces a slight increase in molecular weight and can influence intermolecular interactions.

| Property | N-[4-(trifluoromethoxy)phenyl]acetamide (Predicted/Inferred) | N-[4-(trifluoromethyl)phenyl]acetamide (Experimental Data) | Rationale for Comparison |

| Melting Point | Likely similar to or slightly lower than the trifluoromethyl analog. | 104-105 °C[1] | The presence of the oxygen atom may slightly alter the crystal lattice energy. |

| Boiling Point | Expected to be slightly higher than the trifluoromethyl analog. | 299.3 °C at 760 mmHg[1] | The increased molecular weight and potential for different dipole interactions would likely elevate the boiling point. |

| Solubility | Predicted to have good solubility in polar organic solvents such as ethanol, acetone, and ethyl acetate, with limited solubility in water. | Soluble in water.[2] | The overall nonpolar character of the aromatic ring and the fluorinated group suggests that solubility in nonpolar solvents would be significant, while the amide group allows for some interaction with polar solvents. |

| Physical Form | White to off-white crystalline solid. | Solid. | A common physical state for acetanilide derivatives of this molecular weight. |

Synthesis and Purification: A Validated Protocol

The most direct and widely applicable method for the synthesis of N-[4-(trifluoromethoxy)phenyl]acetamide is the acetylation of the corresponding aniline precursor, 4-(trifluoromethoxy)aniline, using acetic anhydride. This electrophilic substitution reaction on the amine is a robust and high-yielding transformation.

Synthetic Workflow

The synthesis can be conceptualized as a straightforward two-step process, starting from a commercially available precursor.

Caption: Synthetic workflow for N-[4-(trifluoromethoxy)phenyl]acetamide.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[3]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Acetic anhydride

-

Pyridine (or Sodium Acetate)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in dichloromethane.

-

Base Addition: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-[4-(trifluoromethoxy)phenyl]acetamide as a crystalline solid.

-

-

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, IR, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of N-[4-(trifluoromethoxy)phenyl]acetamide is unequivocally achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group. Due to the para-substitution, the aromatic region is expected to show a symmetric pattern.

-

Aromatic Protons (H-2, H-6 and H-3, H-5): Two doublets in the range of δ 7.0-7.8 ppm. The protons ortho to the amide group (H-3, H-5) will likely appear downfield compared to the protons ortho to the trifluoromethoxy group (H-2, H-6).

-

Amide Proton (NH): A broad singlet typically in the range of δ 7.5-9.5 ppm, the chemical shift of which is dependent on concentration and solvent.

-

Methyl Protons (CH₃): A sharp singlet around δ 2.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-170 ppm.

-

Aromatic Carbons: Four signals for the aromatic ring carbons. The carbon attached to the trifluoromethoxy group (C-4) and the carbon attached to the nitrogen (C-1) will have distinct chemical shifts. The trifluoromethoxy carbon will appear as a quartet due to coupling with the fluorine atoms.

-

Methyl Carbon (CH₃): A signal in the upfield region, around δ 24 ppm.

-

Trifluoromethoxy Carbon (CF₃): A quartet in the region of δ 120-125 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1550 cm⁻¹.

-

C-O-C Stretch: Strong absorptions in the fingerprint region, typically around 1250-1050 cm⁻¹, characteristic of the trifluoromethoxy group.

-

C-F Stretches: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 219. A prominent fragment would correspond to the loss of the acetyl group.

Applications in Drug Discovery and Development

The incorporation of trifluoromethoxy groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While specific biological activities for N-[4-(trifluoromethoxy)phenyl]acetamide are not extensively reported, its structural motif is present in molecules with diverse therapeutic potential.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, N-[4-(trifluoromethoxy)phenyl]acetamide could serve as a scaffold or intermediate for the development of novel therapeutic agents in areas such as:

-

Antitubercular Agents: A study on phenoxy-N-phenylacetamide derivatives, including a compound with a trifluoromethoxy-phenylacetamide moiety, has shown promising antitubercular activity.[4]

-

Antiparasitic Agents: Aryl acetamide derivatives have been investigated for their efficacy against parasites like Cryptosporidium.

-

Anti-inflammatory and Antioxidant Agents: The acetamide scaffold is found in numerous compounds with demonstrated anti-inflammatory and antioxidant properties.[5]

Mechanism of Action Considerations

The biological activity of acetanilide derivatives can be attributed to various mechanisms, including enzyme inhibition and modulation of signaling pathways. The trifluoromethoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Caption: Conceptual influence of the trifluoromethoxy group on bioactivity.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Toxicology: Acetanilide derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7][8] The toxicological properties of this specific compound have not been thoroughly investigated.

Conclusion

N-[4-(trifluoromethoxy)phenyl]acetamide is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its physicochemical properties can be reliably predicted based on its structural analogs. The presence of the trifluoromethoxy group is anticipated to confer advantageous properties for the development of novel therapeutic agents. Further research into the specific biological activities of this compound is warranted to fully explore its potential in various disease areas.

References

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

-

ChemBK. Acetamide, N-[4-(trifluoromethyl)phenyl]-. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

-

NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4'-(Trifluoromethoxy)acetanilide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the physical and chemical properties of 4'-(Trifluoromethoxy)acetanilide (CAS No. 1737-06-0), a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its observed characteristics, guidance on its synthesis and purification, and best practices for its handling and characterization.

Core Physical and Chemical Properties

This compound is a derivative of acetanilide, featuring a trifluoromethoxy group at the para-position of the phenyl ring. This substitution significantly influences its physicochemical properties compared to the parent compound, acetanilide.

At room temperature, this compound presents as an off-white to light yellow solid.[1] The observed coloration is likely intrinsic to the chromophoric nature of the substituted benzene ring system, though the intensity of the yellow hue can be an indicator of purity, with more intensely colored samples potentially containing residual starting materials or byproducts from synthesis.

A key physical constant for the characterization of this compound is its melting point, which is reported to be in the range of 115-117°C.[1] A sharp melting point within this range is a strong indicator of high purity.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1737-06-0 | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| Molecular Weight | 219.16 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 115-117°C | [1] |

| Boiling Point | 296.8 ± 40.0 °C (Predicted) | [1] |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.14 ± 0.70 (Predicted) | [1] |

Structural Considerations and Spectroscopic Characterization

For researchers seeking to confirm the identity and purity of this compound, a combination of spectroscopic techniques is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons. The trifluoromethoxy group will not produce a signal in the ¹H NMR spectrum but will influence the chemical shifts of the aromatic protons. ¹³C NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with splitting due to fluorine coupling), and the methyl carbon. ¹⁹F NMR should display a singlet corresponding to the -OCF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the amide group, typically in the region of 1660-1690 cm⁻¹. An N-H stretching vibration should be observable around 3250-3350 cm⁻¹. The C-O and C-F bonds of the trifluoromethoxy group will also give rise to characteristic absorptions in the fingerprint region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak at m/z 219.16, corresponding to the molecular weight of the compound. Fragmentation patterns would include the loss of the acetyl group and other characteristic cleavages.

Synthesis, Purification, and its Impact on Physical Appearance

The physical appearance of this compound is directly influenced by its synthesis and subsequent purification. A common synthetic route involves the acylation of 4-(trifluoromethoxy)aniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Step-by-Step Synthesis and Purification Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-(trifluoromethoxy)aniline in a suitable solvent such as pyridine or dichloromethane.

-

Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. If using an organic solvent like dichloromethane, separate the organic layer, wash with dilute acid and brine, and dry over anhydrous sodium sulfate.

-

Crude Product Isolation: Remove the solvent under reduced pressure to obtain the crude this compound. The crude product at this stage may appear as a discolored solid or oil.

-

Purification by Recrystallization: The key to obtaining a product with the desired physical appearance is meticulous purification. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is highly effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals.

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The resulting product should be an off-white to light yellow crystalline solid.

The choice of recrystallization solvent and the rate of cooling can influence the crystal size and morphology, and consequently, the macroscopic appearance of the solid.

Solubility Profile

A comprehensive experimental solubility profile for this compound is not widely published. However, based on its structure, a qualitative solubility can be predicted. The presence of the polar amide group suggests some solubility in polar protic and aprotic solvents, while the trifluoromethoxyphenyl group imparts significant nonpolar character.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The hydrophobic trifluoromethoxy and phenyl groups likely dominate over the polar amide group. |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amide group. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can effectively solvate the molecule. |

| Dichloromethane, Chloroform | Soluble | Good general solvents for moderately polar organic compounds. |

| Hexanes, Toluene | Sparingly soluble to insoluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

For drug development professionals, understanding the solubility in aqueous buffers at different pH values will be critical for formulation and bioavailability studies.

Handling, Storage, and Stability

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is considered stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

The physical appearance of this compound as an off-white to light yellow crystalline solid is a direct consequence of its molecular structure and purity. This guide has provided a framework for understanding its key characteristics, from its fundamental physicochemical properties to the practical aspects of its synthesis, purification, and handling. For researchers working with this compound, careful attention to purification is paramount for obtaining material with consistent physical properties, which is essential for reliable experimental results.

References

Sources

Solubility of 4'-(Trifluoromethoxy)acetanilide in organic solvents

Abstract

4'-(Trifluoromethoxy)acetanilide is a compound of significant interest in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents. We delve into the physicochemical properties that dictate its solubility, present a validated experimental protocol for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals. The narrative synthesizes theoretical principles with practical, field-proven insights to serve as an essential resource for laboratory work.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility. This compound possesses a unique combination of functional groups that create a nuanced solubility profile. The molecule features a polar acetanilide group capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the carbonyl oxygen). Juxtaposed with this is the highly lipophilic and electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring. This group significantly increases the molecule's non-polar character while reducing the basicity of the aromatic ring.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1737-06-0 | [1][2] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 115-117 °C | [1] |

| Predicted pKa | 14.14 ± 0.70 | [1] |

The interplay between the polar amide and the non-polar trifluoromethoxy tail suggests that the compound will exhibit preferential solubility in solvents that can accommodate both polar and non-polar interactions.

Caption: Structural contributions to the solubility of this compound.

A Validated Protocol for Isothermal Solubility Determination

To ensure trustworthy and reproducible data, the isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[3] This method's trustworthiness lies in its direct measurement of solubility at equilibrium, minimizing kinetic effects.

Step-by-Step Experimental Workflow

-

System Preparation: Add an excess of crystalline this compound to a series of sealed vials, each containing a precise volume of the desired organic solvent. The excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to the target temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. This is confirmed when successive measurements of concentration show no significant change.

-

Phase Separation: Cease agitation and allow the vials to rest at the constant temperature for at least 2 hours, permitting the excess solid to sediment. For colloidal suspensions, centrifugation is recommended to achieve clear separation.

-

Sample Extraction & Dilution: Carefully withdraw a known aliquot of the clear supernatant. Immediately dilute the aliquot gravimetrically with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration into the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method.[4][5] A pre-established calibration curve is used to convert the instrument response to a precise concentration.

-

Calculation: The solubility (S) is calculated using the determined concentration (C), the dilution factor (DF), and the initial volume, typically expressed in mg/mL or mol/L.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data is proprietary, a reliable solubility profile can be constructed based on the "like dissolves like" principle and data from structurally analogous compounds such as 4-Fluoroacetanilide.[6][7] The compound is expected to be most soluble in polar aprotic solvents that can accept hydrogen bonds from the N-H group and interact with the dipolar components of the molecule.

Table 2: Estimated Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale |

| Polar Aprotic | Acetone | 5.1 | High | Strong dipole-dipole interactions; H-bond acceptor. |

| Dimethylformamide (DMF) | 6.4 | High | Excellent H-bond acceptor and high polarity.[7] | |

| Ethyl Acetate | 4.4 | Moderate-High | Good balance of polarity and non-polar character. | |

| Polar Protic | Methanol | 5.1 | Moderate | Can H-bond, but competes with solute-solute H-bonds.[7] |